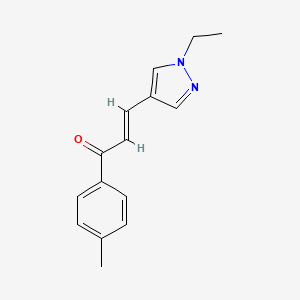![molecular formula C22H33N5O B10897214 N'-cyclododecylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10897214.png)
N'-cyclododecylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~4~-CYCLODODECYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-CYCLODODECYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of a preformed pyrazole with a pyridine derivative . One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, followed by further functionalization steps . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’~4~-CYCLODODECYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
N’~4~-CYCLODODECYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N’~4~-CYCLODODECYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action include signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Known for its biological activity and potential therapeutic applications.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and applications.
Uniqueness
N’~4~-CYCLODODECYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its cyclododecylidene group and trimethyl substitution make it particularly interesting for medicinal chemistry research .
Propriétés
Formule moléculaire |
C22H33N5O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-(cyclododecylideneamino)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H33N5O/c1-16-15-19(20-17(2)26-27(3)21(20)23-16)22(28)25-24-18-13-11-9-7-5-4-6-8-10-12-14-18/h15H,4-14H2,1-3H3,(H,25,28) |
Clé InChI |
ASKIENHSSXSTMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C3CCCCCCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10897139.png)
![5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium](/img/structure/B10897145.png)
![4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10897146.png)
![2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10897151.png)
![N,N-diethyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897158.png)
![3-{[4-(Propan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897165.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B10897168.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10897177.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10897184.png)
![(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10897192.png)
![11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897201.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10897205.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897228.png)
